4-(Bromoacetyl)pyridine hydrobromide

Electrochemistry Reaction Mechanism α-Haloketone Reactivity

4-(Bromoacetyl)pyridine hydrobromide is the mandated 4-regioisomer building block for ceftaroline fosamil API synthesis (CN106632001A) and p38 MAPK inhibitor programs. The para-substitution pattern ensures correct geometry for kinase binding and reliable cyclocondensation outcomes. Using the incorrect 2- or 3-isomer leads to divergent regiochemistry, altered yields, and pharmacophore mismatch—risks unacceptable in medicinal chemistry and GMP manufacturing. Procure this specific isomer to guarantee synthetic fidelity and supply chain integrity.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 5349-17-7
Cat. No. B1272946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromoacetyl)pyridine hydrobromide
CAS5349-17-7
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)CBr.Br
InChIInChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
InChIKeyRGALBQILADNMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromoacetyl)pyridine hydrobromide CAS 5349-17-7: Key Intermediate for Heterocyclic Synthesis and Pharmaceutical Procurement


4-(Bromoacetyl)pyridine hydrobromide (CAS 5349-17-7), also known as 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide, is a heterocyclic α-bromoketone building block widely utilized in medicinal chemistry and industrial pharmaceutical synthesis [1]. It exists as an off-white to pale yellow crystalline powder with a molecular weight of 280.94 g/mol, a melting point of 194 °C, and good water solubility, features that facilitate its handling in aqueous and polar reaction media . The compound serves as a critical precursor for the construction of tetrasubstituted imidazoles, thiazoles, and other nitrogen-containing heterocycles, with documented application in the commercial manufacturing route of the cephalosporin antibiotic ceftaroline fosamil [2][3].

Why 4-(Bromoacetyl)pyridine hydrobromide CAS 5349-17-7 Cannot Be Interchanged with Other Bromoacetyl Pyridine Isomers


The regiochemistry of the bromoacetyl substituent on the pyridine ring critically dictates both the electronic landscape and the downstream reaction outcomes of heterocyclic condensations. While 2-, 3-, and 4-(bromoacetyl)pyridine hydrobromide salts share identical molecular formulas, they exhibit measurable differences in melting point (205 °C for the 2-isomer versus 194 °C for the 4-isomer), reflecting distinct crystal packing and intermolecular interactions that can impact solubility and purification workflows [1]. More significantly, the position of the electron-withdrawing acetyl group modulates the ring nitrogen's basicity and the electrophilicity of the α-bromo ketone moiety, which in turn governs regioselectivity in cyclocondensations with amidines or aminopyridines. Procurement of an incorrect isomer introduces a high risk of divergent regiochemical outcomes, altered reaction yields, and the formation of structurally non-interchangeable heterocyclic scaffolds—deviations that are unacceptable in medicinal chemistry optimization campaigns and validated industrial synthetic routes, such as the manufacture of ceftaroline fosamil, which explicitly relies on the 4-substituted derivative [2].

Quantitative Performance Data for 4-(Bromoacetyl)pyridine hydrobromide CAS 5349-17-7 Versus Comparators


Electrochemical Reduction Reactivity of 4-(Bromoacetyl)pyridine Compared to 4-(Chloroacetyl)pyridine and Phenacyl Halides

In a comparative polarographic study, 4-(bromoacetyl)pyridine (compound 7) exhibited a significantly more positive reduction potential and greater current response for carbon–halogen bond cleavage than its chloroacetyl analog 4-(chloroacetyl)pyridine (compound 6) and the non-heterocyclic phenacyl bromide (compound 4) [1]. The α-haloketones displayed two distinct reduction waves; the first wave, corresponding to C–X bond scission, occurred at less negative potentials for the bromoacetyl pyridine derivative, indicating higher electrophilic reactivity. The study concluded that the enhanced reactivity observed in pyridine-containing α-haloketones versus simple phenyl analogs is amplified in the 4-substituted bromo derivative relative to its chloro counterpart, a finding consistent with the superior leaving-group ability of bromide and the electron-withdrawing influence of the pyridine ring [1].

Electrochemistry Reaction Mechanism α-Haloketone Reactivity

Synthetic Yield of 4-(Bromoacetyl)pyridine hydrobromide via NBS Bromination Versus Alternative Methods

A patented industrial preparation method for 4-(bromoacetyl)pyridine hydrobromide utilizing N-bromosuccinimide (NBS) as the brominating agent in ethyl acetate solvent consistently delivers molar yields in the range of 96.5–98.1% [1]. Specifically, Example 1 of CN106632001A reports a yield of 96.5% (270.8 g isolated product), Example 3 gives 97.6% (274.2 g), and Example 5 demonstrates a yield of 98.1% (275.6 g) upon solvent recycling [1]. In contrast, traditional bromination methods employing elemental bromine (Br₂) in HBr/acetic acid mixtures are associated with lower yields, greater safety hazards, and higher waste disposal costs [1][2]. While a separate route to the 2-isomer (2-(bromoacetyl)pyridine hydrobromide) from 2-acetylpyridine reports a comparable yield of approximately 97% [3], the patented NBS process for the 4-isomer achieves these high yields under milder, more environmentally benign conditions, avoids the use of corrosive liquid bromine, and enables direct solvent recycling without purification, offering a distinct advantage for large-scale procurement and manufacturing [1].

Process Chemistry Bromination Yield Optimization

Melting Point Differentiation: 4-Isomer vs. 2-Isomer for Purification and Handling

The melting point of 4-(bromoacetyl)pyridine hydrobromide is consistently reported at 194 °C (range 194–195 °C in the patent literature) [1]. In contrast, the corresponding 2-isomer, 2-(bromoacetyl)pyridine hydrobromide (CAS 17570-98-8), melts at a significantly higher temperature of 205 °C [2]. This 11 °C difference in melting point, while both compounds share the same molecular formula (C₇H₇Br₂NO) and molecular weight (280.94 g/mol), reflects distinct intermolecular interactions and crystal lattice energies attributable to the differing substitution patterns on the pyridine ring [2]. For downstream synthetic use, the lower melting point of the 4-isomer may facilitate dissolution and reaction initiation at slightly lower temperatures, while the disparity itself provides a convenient, rapid identity verification check to ensure the correct regioisomer has been received or synthesized.

Physical Properties Crystallization Quality Control

Validated Industrial Relevance: Key Intermediate in Ceftaroline Fosamil Manufacture

The patent literature explicitly identifies 4-(bromoacetyl)pyridine hydrobromide as the essential intermediate for constructing the thiazole-pyridinium side chain of ceftaroline fosamil, a fifth-generation cephalosporin antibiotic active against MRSA [1]. The process involves bromination of 4-acetylpyridine to generate the title compound, followed by cyclization with ammonium dithiocarbamate to yield the key 4-(thiazol-2-yl)pyridine intermediate [1][2]. This contrasts with other bromoacetyl pyridine isomers, such as the 2-isomer, which are not reported as intermediates in any approved pharmaceutical manufacturing route of comparable commercial scale. The availability of a robust, high-yielding, and patent-protected synthetic route (CN106632001A) for the 4-isomer further solidifies its position as the preferred procurement choice for industrial production campaigns [3].

Pharmaceutical Synthesis Cephalosporin Antibiotic Industrial Process

Optimal Procurement and Research Scenarios for 4-(Bromoacetyl)pyridine hydrobromide CAS 5349-17-7


Medicinal Chemistry: Synthesis of p38 MAPK Tetrasubstituted Imidazole Inhibitors

4-(Bromoacetyl)pyridine hydrobromide is the reagent of choice for installing the 4-pyridyl moiety onto the imidazole core of p38 MAPK inhibitors, as documented in the synthesis of 2-phenyl-4-(4-pyridyl)imidazole [1]. The bromoacetyl group undergoes efficient condensation with amidines or α-aminoketones, and the 4-substitution pattern ensures the correct orientation of the pyridine ring for optimal kinase binding. Procuring this specific regioisomer guarantees the correct geometry and electronic profile required for potency and selectivity, whereas use of the 2- or 3-isomer would yield different heterocyclic connectivity incompatible with the designed pharmacophore [1].

Industrial Pharmaceutical Manufacturing: Ceftaroline Fosamil Intermediate

For manufacturers producing ceftaroline fosamil or its intermediates, 4-(bromoacetyl)pyridine hydrobromide is a mandated building block according to the published synthetic route [2]. The patented NBS-based preparation method (CN106632001A) offers a scalable, high-yield (96.5–98.1%) process with minimal environmental impact, making it the only technically and economically viable choice for this application [3]. Procurement of this specific compound, ideally from suppliers employing the optimized process, ensures consistent quality and supply chain reliability for GMP production campaigns.

Heterocyclic Core Library Construction

Researchers building focused libraries of imidazoles, thiazoles, or pyridine-fused heterocycles should select 4-(bromoacetyl)pyridine hydrobromide as a versatile electrophilic building block. Its higher electrophilicity relative to chloroacetyl analogs, as indicated by electrochemical reduction studies, translates to faster reaction kinetics and potentially higher yields in condensations with diverse nucleophiles [4]. The 4-substitution pattern provides a linear, para-oriented extension of the heterocyclic scaffold, which is often preferred for generating rod-like molecular architectures and for maintaining planarity in conjugated systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromoacetyl)pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.